(S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-methylbutanoic acid
Overview
Description
(S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-methylbutanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. This compound is commonly used in organic synthesis, particularly in peptide synthesis, due to its stability and ease of removal under mild conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-methylbutanoic acid typically involves the protection of the amino group of an amino acid with a tert-butoxycarbonyl group. One common method is the reaction of the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of tert-butoxycarbonyl derivatives often employs continuous flow microreactor systems. These systems offer advantages such as improved efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
(S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-methylbutanoic acid can undergo various chemical reactions, including:
Deprotection: Removal of the Boc group using acids like trifluoroacetic acid (TFA) or mild reagents like oxalyl chloride in methanol.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to a methylene group under suitable conditions.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), oxalyl chloride in methanol.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Oxidation: Oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Major Products Formed
Deprotection: The primary amine and carbon dioxide.
Substitution: Depending on the substituent introduced, various functionalized derivatives.
Oxidation: The corresponding ketone or aldehyde.
Reduction: The corresponding alkane.
Scientific Research Applications
(S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-methylbutanoic acid is widely used in scientific research, particularly in:
Chemistry: As a building block in the synthesis of peptides and other complex molecules.
Biology: In the study of enzyme mechanisms and protein structure.
Medicine: As an intermediate in the synthesis of pharmaceuticals.
Industry: In the production of fine chemicals and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of (S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-methylbutanoic acid primarily involves the protection of the amino group, which prevents unwanted side reactions during synthesis. The Boc group can be selectively removed under mild acidic conditions, revealing the free amine for further reactions. This selective deprotection is crucial in multi-step synthesis processes .
Comparison with Similar Compounds
Similar Compounds
- (S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-methylbutanoic acid
- (S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-phenylpropanoic acid
- (S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-ethylbutanoic acid
Uniqueness
This compound is unique due to its specific structure, which includes a hydroxyl group and a tert-butoxycarbonyl-protected amino group. This combination provides stability and reactivity that are advantageous in synthetic applications, particularly in peptide synthesis .
Properties
IUPAC Name |
(2S)-3-hydroxy-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO5/c1-9(2,3)16-8(14)11-6(7(12)13)10(4,5)15/h6,15H,1-5H3,(H,11,14)(H,12,13)/t6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZVRVSZFEDIMFM-ZCFIWIBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(=O)O)C(C)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](C(=O)O)C(C)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70454339 | |
Record name | N-(tert-Butoxycarbonyl)-3-hydroxy-L-valine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70454339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102507-13-1 | |
Record name | N-(tert-Butoxycarbonyl)-3-hydroxy-L-valine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70454339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-methylbutanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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